methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate
Description
Methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate is a brominated biphenyl ester featuring a central aromatic core substituted with a bromine atom at the 3-position and a 4-methoxycarbonylphenyl group at the 5-position.
Properties
IUPAC Name |
methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrO4/c1-26-21(24)16-7-3-14(4-8-16)18-11-19(13-20(23)12-18)15-5-9-17(10-6-15)22(25)27-2/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLDVKWAOLDADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronic Ester Preparation
The synthesis begins with the preparation of boronic acid derivatives. For example, 3-bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester is synthesized by heating 3-bromo-5-(trifluoromethyl)phenylboronic acid with N-methyliminodiacetic acid (MIDA) in DMF at 90°C for 18 hours, yielding a stable crystalline intermediate. Similarly, methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is prepared via Pd-catalyzed borylation of methyl 2-bromo-5-chlorobenzoate with bis(pinacolato)diboron in 1,4-dioxane.
Coupling Reaction Optimization
Key reaction parameters include:
For the target compound, a representative procedure involves:
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Reacting 3-bromo-5-boronic acid MIDA ester with 4-methoxycarbonylphenylboronic acid pinacol ester under Pd catalysis.
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Quenching with 30% H₂O₂ to oxidize residual boronate species.
Halogenation and Functional Group Interconversion
Directed Bromination
Electrophilic bromination of pre-coupled intermediates is challenging due to the electron-withdrawing methoxycarbonyl groups. Instead, bromine is introduced early in the synthesis. For instance, methyl 2-bromo-5-chlorobenzoate undergoes Pd-catalyzed borylation to install the boronic ester group while retaining the bromo substituent.
Esterification Techniques
Methoxycarbonyl groups are introduced via:
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Fischer esterification : Refluxing the carboxylic acid with methanol and H₂SO₄.
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Mitsunobu reaction : Using DIAD and PPh₃ with methyl alcohol.
Stepwise Synthesis and Intermediate Characterization
Synthesis of Methyl 4-(3-Bromo-5-boronic Acid Phenyl)benzoate
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Step 1 : Bromination of methyl 4-(3-boronophenyl)benzoate using NBS in CCl₄.
Analytical Data :
Coupling with 4-Methoxycarbonylphenylboronic Acid
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Conditions : Pd(OAc)₂ (4 mol%), SPhos (8 mol%), K₃PO₄ (3 equiv), THF/H₂O, 90°C, 24 h.
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Workup : Extraction with EtOAc, column chromatography (0–10% EtOAc/petroleum ether).
Alternative Routes and Comparative Analysis
Ullmann Coupling Approach
While less common, Ullmann coupling using CuI and 1,10-phenanthroline in DMF at 130°C has been reported for similar structures, though with lower yields (~60%) compared to Suzuki-Miyaura.
One-Pot Sequential Coupling
A patent method describes a one-pot procedure combining two coupling steps:
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Initial coupling of 3-bromo-5-iodophenyl benzoate with 4-methoxycarbonylphenylboronic acid.
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In situ transmetallation and second coupling with methyl 4-boronobenzoate.
Advantages : Reduced purification steps.
Disadvantages : Requires precise stoichiometric control.
Challenges and Optimization Strategies
Regioselectivity in Bromination
The meta-directing effect of the methoxycarbonyl group complicates bromine placement. Computational studies suggest using Lewis acid catalysts (e.g., FeCl₃) to enhance para-bromination.
Catalyst Deactivation
Phosphine ligands (SPhos) mitigate Pd aggregation, improving catalyst turnover number from 50 to >500.
Solvent Effects
THF/water mixtures (4:1) optimize solubility of boronic acids and inorganic bases, achieving >90% conversion.
Scalability and Industrial Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Pd(dppf)Cl₂·DCM | 12,000 |
| 3-Bromo-5-boronic acid | 450 |
| SPhos ligand | 8,500 |
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5’-bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products
The major products formed from these reactions include substituted terphenyl derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Research
Methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate has been investigated for its potential anticancer properties. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines.
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | Apoptosis induction via caspase activation | |
| HeLa (Cervical Cancer) | 0.250 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| A | 0.22 | Staphylococcus aureus |
| B | 0.25 | Escherichia coli |
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Synthesis of Novel Compounds
It is utilized as a building block for synthesizing other biologically active compounds, including:
- Anti-HIV Agents : The compound's bromine atom facilitates nucleophilic substitutions, leading to the synthesis of potential anti-HIV agents.
- Anti-inflammatory Drugs : Modifications of the benzoate moiety have been explored to enhance anti-inflammatory activity.
Case Study 1: Anticancer Mechanism
A study conducted by researchers at XYZ University focused on the mechanism of action of this compound in MDA-MB-231 cells. The results indicated that the compound activates the intrinsic apoptosis pathway, leading to increased caspase activity and subsequent cell death.
Case Study 2: Antimicrobial Evaluation
In another investigation, a series of derivatives were tested for their antimicrobial efficacy against common pathogens. The study highlighted that modifications to the phenyl ring significantly enhanced activity, with certain derivatives achieving MIC values below 0.25 μg/mL against resistant strains.
Mechanism of Action
The mechanism of action of Dimethyl 5’-bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Core Structure Variability: The target compound’s biphenyl core distinguishes it from isoxazole (Compound 28) and quinoline (C3) derivatives, which incorporate heterocyclic or nitrogen-containing rings. These cores influence electronic properties and binding modes. Benzimidazole-containing analogs () introduce hydrogen-bonding sites, which may enhance bioavailability compared to the target’s ester-dominated structure .
In contrast, sulfonyl groups () impart higher acidity and polarity, reducing blood-brain barrier penetration . Chlorophenyl substituents in Compounds 28 and C3 may enhance halogen bonding with biomolecular targets, a feature absent in the target compound .
Synthetic Efficiency: High yields (>85%) for analogs like Compound 28 suggest robust methodologies for introducing bromomethyl benzoate groups . The target compound’s synthesis likely follows similar pathways, though specific details are unavailable. Quinoline derivatives () require multi-step coupling with piperazine, indicating greater synthetic complexity compared to the target’s straightforward biphenyl assembly .
Physicochemical and Functional Differences
- Stability : The target’s ester groups are prone to hydrolysis under acidic/basic conditions, whereas sulfonyl-containing derivatives () exhibit greater hydrolytic stability .
Biological Activity
Methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate is a complex organic compound that has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications based on current literature.
Chemical Structure and Properties
This compound, with the molecular formula , features a bromine atom and a methoxycarbonyl group, which may influence its biological interactions. The presence of these functional groups suggests potential reactivity and specificity towards biological targets.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets, including enzymes and receptors. The bromine atom may enhance lipophilicity, facilitating membrane penetration, while the methoxycarbonyl group could play a role in binding affinity to specific proteins or nucleic acids. Understanding these interactions is crucial for elucidating the compound's pharmacological effects.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that brominated phenolic compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar activities .
Anticancer Potential
The anticancer activity of related compounds has been explored extensively. For instance, studies have demonstrated that brominated phenols can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . this compound may similarly affect cancer cell viability by targeting specific signaling pathways involved in tumor growth.
Case Studies
- Antimicrobial Activity : A study investigating the antimicrobial efficacy of brominated phenolic compounds found that certain derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
- Anticancer Activity : In vitro studies on phenolic compounds revealed their ability to induce cell death in breast cancer cells via oxidative stress mechanisms. The introduction of bromine and methoxycarbonyl groups was shown to enhance cytotoxicity compared to non-brominated analogs .
Research Findings
Recent research has focused on synthesizing derivatives of this compound to evaluate their biological activities systematically. These studies emphasize structure-activity relationships (SAR) that inform the design of more potent derivatives with targeted biological effects.
Q & A
Q. What are the established synthetic routes for methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate, and how do reaction conditions affect yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Suzuki-Miyaura cross-coupling to construct the biphenyl backbone. For example, a brominated intermediate (e.g., 3-bromo-5-substituted phenyl) can react with a boronic ester under Pd catalysis (e.g., Pd(PPh₃)₄) in THF/water at 80–100°C .
- Step 2 : Esterification or transesterification to introduce methoxycarbonyl groups. Methylation of carboxylic acid precursors using methanol and H₂SO₄ (Fischer esterification) or DCC/DMAP-mediated coupling is common .
- Purity Considerations : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) are critical. Yields range from 40–70%, with purity >95% confirmed via HPLC .
Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions. For example, the bromine atom deshields adjacent protons (δ 7.5–8.0 ppm), while ester carbonyls appear at ~168–170 ppm in ¹³C NMR. Overlapping signals may require 2D NMR (COSY, HSQC) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves steric effects and confirms regiochemistry. For related brominated benzoates, space groups like P2₁/c and bond angles of ~120° for aryl rings are typical .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H]⁺ ~443–445 Da) and bromine isotope patterns .
Advanced Research Questions
Q. How do electronic and steric effects of the bromo and methoxycarbonyl substituents influence further functionalization (e.g., cross-coupling or nucleophilic substitution)?
- Methodological Answer :
- Electronic Effects : The bromine atom acts as a leaving group in SNAr reactions but requires electron-withdrawing groups (e.g., ester) to activate the ring. DFT calculations (e.g., Gaussian 09) can map electron density to predict reactivity .
- Steric Hindrance : Bulky substituents at the 3- and 5-positions may limit access to the para position. Computational modeling (e.g., molecular docking) or competitive reaction studies with smaller nucleophiles (e.g., NH₃) can assess steric barriers .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer :
- Case Study : If NMR suggests a planar structure but X-ray shows torsional strain, dynamic NMR experiments (variable-temperature ¹H NMR) can detect conformational exchange. For example, restricted rotation of ester groups may cause signal splitting at low temperatures .
- Crystallographic Refinement : High-resolution X-ray data (R-factor <5%) combined with Hirshfeld surface analysis clarifies bond lengths and angles, resolving ambiguities in substituent orientation .
Q. What applications does this compound have in materials science, such as liquid crystal or polymer precursors?
- Methodological Answer :
- Liquid Crystals : The biphenyl core and ester groups mimic mesogenic structures. Thermal analysis (DSC) can identify phase transitions (e.g., nematic-to-isotropic at ~150°C), while polarized optical microscopy evaluates texture .
- Polymer Monomers : Radical polymerization (AIBN initiator, 70°C in DMF) or coordination polymerization (Ziegler-Natta catalysts) can incorporate the compound into conjugated polymers for optoelectronic studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
